molecular formula C16H15F3N2O4 B3947803 N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline

N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline

Cat. No. B3947803
M. Wt: 356.30 g/mol
InChI Key: HXTMMPVYCXZLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline, also known as MNTX, is a synthetic compound used in scientific research. MNTX is a potent and selective antagonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. MNTX has been studied extensively for its potential use in treating opioid-induced constipation, but it also has potential applications in other areas of research.

Mechanism of Action

N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline is a selective antagonist of the mu-opioid receptor. The mu-opioid receptor is responsible for the analgesic effects of opioids, but it also causes side effects such as constipation. This compound binds to the mu-opioid receptor and blocks its activity, which reduces the side effects of opioids.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing the side effects of opioids, including constipation. It does not affect the analgesic effects of opioids, which makes it an attractive option for pain management. This compound has also been shown to be effective in reducing drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has several advantages for lab experiments. It is a potent and selective antagonist of the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain management and addiction. This compound is also relatively stable and can be stored for long periods, which makes it easy to use in experiments.
One limitation of this compound is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds. Additionally, this compound has not been extensively studied in humans, which means that its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for research on N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline. One area of research is the development of new formulations of this compound for the treatment of opioid-induced constipation. Another area of research is the development of new compounds that target the mu-opioid receptor for pain management and addiction.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential use in treating opioid-induced constipation. It is a potent and selective antagonist of the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain management and addiction. This compound has potential applications in other areas of research, and there are several future directions for research on this compound.

Scientific Research Applications

N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has been extensively studied for its potential use in treating opioid-induced constipation. Opioids are commonly used for pain management, but they can also cause constipation, which can be a significant problem for patients. This compound has been shown to be effective in treating opioid-induced constipation in clinical trials.
This compound also has potential applications in other areas of research. It has been studied for its potential use in treating other types of pain, including neuropathic pain and inflammatory pain. This compound has also been studied for its potential use in treating drug addiction and withdrawal.

properties

IUPAC Name

N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4/c1-24-12-3-2-4-13(10-12)25-8-7-20-14-6-5-11(16(17,18)19)9-15(14)21(22)23/h2-6,9-10,20H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTMMPVYCXZLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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